5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14845406
InChI: InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C8H7N3O
Molecular Weight: 161.16 g/mol

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14845406

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
IUPAC Name 5-methyl-3H-pyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H7N3O/c1-5-7-6(2-3-9-5)10-4-11-8(7)12/h2-4H,1H3,(H,10,11,12)
Standard InChI Key PXPIZWWOBPDZCU-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CC2=C1C(=O)NC=N2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a bicyclic system formed by fusing a pyridine ring (positions 4,3-d) with a pyrimidin-4(3H)-one moiety. The methyl group at position 5 and the keto group at position 4 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. X-ray crystallography of related pyridopyrimidinones reveals planar geometries, with hydrogen bonding between the pyrimidinone CONH group and active-site residues in enzyme complexes .

Tautomerism and Electronic Properties

The 4(3H)-one group enables lactam-lactim tautomerism, where the keto form (lactam) dominates in non-polar environments, while the enol form (lactim) may prevail under basic conditions. This tautomerism impacts solubility and metal-binding capabilities, as seen in Fe(II)-dependent demethylase inhibitors . Substituents like the 5-methyl group further modulate electron density, as evidenced by NMR chemical shifts in analogous compounds .

Synthetic Methodologies

Malononitrile-Based Synthesis

A robust route involves malononitrile as a starting material. Treatment with HBr in toluene yields 4,6-diamino-2-bromo-3-cyanopyridine, which undergoes hydrolysis to form 4,6-diamino-2-bromonicotinamide. Subsequent reflux with triethyl orthoesters under nitrogen generates the pyrido[4,3-d]pyrimidine core . For 5-methyl derivatives, triethyl orthoacetate introduces the methyl group at position 5 during cyclization (Table 1).

Table 1: Synthetic Routes to 5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one

StepReagents/ConditionsIntermediateYield
1HBr, toluene, 2h4,6-Diamino-2-bromo-3-cyanopyridine85%
2H₂O₂, NaOH4,6-Diamino-2-bromonicotinamide78%
3Triethyl orthoacetate, reflux, 24h5-Methylpyrido[4,3-d]pyrimidin-4(3H)-one65%

Friedländer Annulation

Alternative approaches employ 4-aminopyrimidine-5-carbaldehydes in Friedländer-type reactions. Condensation with ketones or enolizable carbonyl compounds in acidic media forms the pyrido ring. For example, reacting 4-amino-2-methoxypyrimidine-5-carbaldehyde with methyl ketones yields 5-methyl derivatives .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) due to its planar aromatic system but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 250°C, with the lactam form predominating in solid-state analyses .

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 6.82 (s, 1H, C6-H), 8.21 (s, 1H, C2-H), 11.32 (s, 1H, NH) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N), 3300 cm⁻¹ (NH) .

  • MS (ESI+): m/z 203.1 [M+H]⁺ .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The C7 position undergoes halogenation (e.g., bromination using NBS) to yield 7-bromo-5-methyl derivatives, which serve as intermediates for cross-coupling reactions .

Metal Coordination

The pyrimidinone carbonyl and pyridine nitrogen coordinate transition metals like Fe(II) and Cu(II), forming complexes relevant to enzyme inhibition. Structural studies show bidentate binding modes in KDM4A inhibitors .

Applications in Drug Development

Lead Optimization

Future Directions

Targeted Delivery Systems

Nanoparticle encapsulation could address solubility limitations. Preliminary studies with PEGylated liposomes demonstrate sustained release profiles in vitro .

Structure-Activity Relationships (SAR)

Systematic substitution at C7 and N3 may optimize potency and reduce off-target effects. Computational docking studies predict that bulky C7 substituents improve KDM4A selectivity .

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